N'-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide
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Overview
Description
N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide is a compound that features a unique structure combining an adamantane derivative with a pyridine carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide typically involves the condensation of 5-hydroxyadamantan-2-one with pyridine-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the adamantane moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-adamantane-2-ylidene derivatives.
Reduction: Formation of piperidine-4-carbohydrazide derivatives.
Substitution: Formation of various substituted hydrazides and amides.
Scientific Research Applications
N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(adamantan-2-ylidene)pyridine-3-carbohydrazide
- N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide
- N’-(adamantan-2-ylidene)thiophene-2-carbohydrazide
Uniqueness
N’-(5-Hydroxyadamantan-2-ylidene)pyridine-4-carbohydrazide is unique due to the presence of the hydroxyl group on the adamantane moiety, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(5-hydroxy-2-adamantylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15(11-1-3-17-4-2-11)19-18-14-12-5-10-6-13(14)9-16(21,7-10)8-12/h1-4,10,12-13,21H,5-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXNIVZPQNBFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=NNC(=O)C4=CC=NC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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